molecular formula C14H18N2O3 B10930946 (2E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide

(2E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide

Cat. No.: B10930946
M. Wt: 262.30 g/mol
InChI Key: JDCVCWZMVVMQJX-JXMROGBWSA-N
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Description

(2E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrophenyl group attached to a pentylprop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide typically involves the reaction of 4-nitrobenzaldehyde with pentylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pentylprop-2-enamide backbone can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-nitrophenyl)-N-butylprop-2-enamide: Similar structure with a butyl group instead of a pentyl group.

    (2E)-3-(4-nitrophenyl)-N-hexylprop-2-enamide: Similar structure with a hexyl group instead of a pentyl group.

    (2E)-3-(4-aminophenyl)-N-pentylprop-2-enamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

(2E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide is unique due to its specific combination of a nitrophenyl group and a pentylprop-2-enamide backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

(E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide

InChI

InChI=1S/C14H18N2O3/c1-2-3-4-11-15-14(17)10-7-12-5-8-13(9-6-12)16(18)19/h5-10H,2-4,11H2,1H3,(H,15,17)/b10-7+

InChI Key

JDCVCWZMVVMQJX-JXMROGBWSA-N

Isomeric SMILES

CCCCCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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